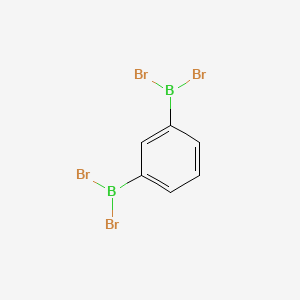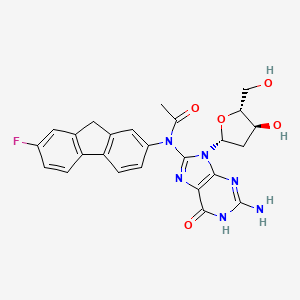
Guanosine, 8-(acetyl(7-fluoro-9h-fluoren-2-yl)amino)-2'-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- is a synthetic nucleoside analog. This compound is structurally derived from guanosine, a nucleoside component of RNA, and is modified with an acetyl group and a fluorenyl moiety. These modifications can significantly alter its chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- typically involves multiple steps. The starting material is often 2’-deoxyguanosine, which undergoes a series of chemical reactions to introduce the acetyl and fluorenyl groups. Common reagents used in these reactions include acetic anhydride for acetylation and fluorenyl-based reagents for the introduction of the fluorenyl group. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the progress of the reactions and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- involves its interaction with molecular targets such as nucleic acids and proteins. The fluorenyl group can intercalate into DNA, disrupting its structure and function. The acetyl group can also modify the compound’s interactions with enzymes and other proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, including the inhibition of viral replication and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
8-(Acetyl(9H-fluoren-2-yl)amino)guanosine: Similar structure but lacks the fluoro group.
N-(7-Fluoro-9H-fluoren-2-yl)acetamide: Contains the fluorenyl and acetyl groups but lacks the guanosine moiety.
[Acetyl-(7-methoxy-9H-fluoren-2-yl)amino] acetate: Similar structure but with a methoxy group instead of a fluoro group.
Uniqueness
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- is unique due to the presence of both the fluoro and acetyl groups, which can significantly alter its chemical and biological properties compared to similar compounds. These modifications can enhance its stability, binding affinity, and biological activity, making it a valuable compound for scientific research.
Properties
CAS No. |
97235-46-6 |
|---|---|
Molecular Formula |
C25H23FN6O5 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-(7-fluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C25H23FN6O5/c1-11(34)31(15-3-5-17-13(8-15)6-12-7-14(26)2-4-16(12)17)25-28-21-22(29-24(27)30-23(21)36)32(25)20-9-18(35)19(10-33)37-20/h2-5,7-8,18-20,33,35H,6,9-10H2,1H3,(H3,27,29,30,36)/t18-,19+,20+/m0/s1 |
InChI Key |
IOTOYVLSMGKGLG-XUVXKRRUSA-N |
Isomeric SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F)C4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


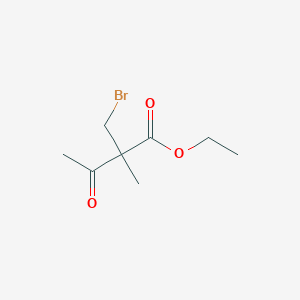

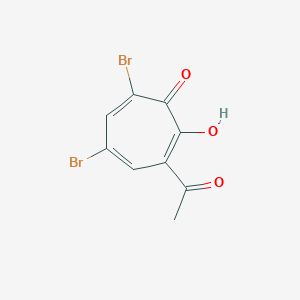
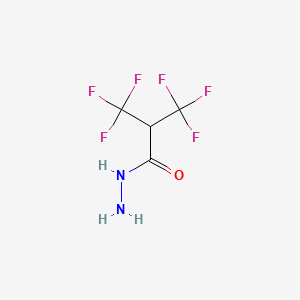
![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)

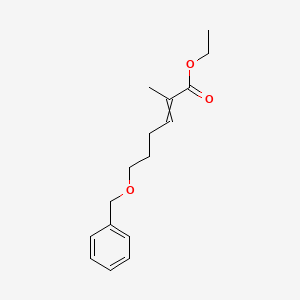
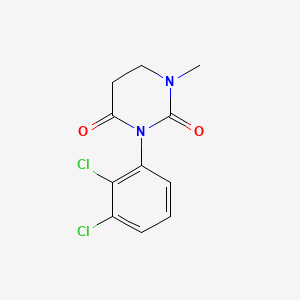
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
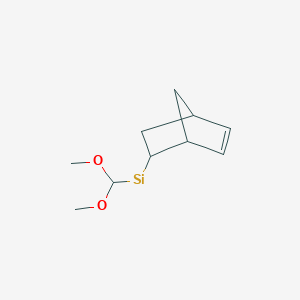

![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)

